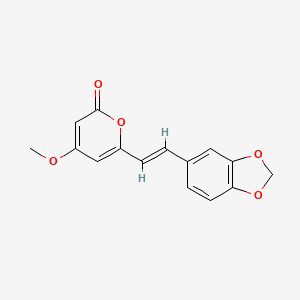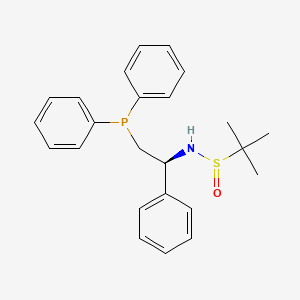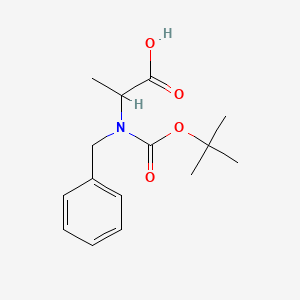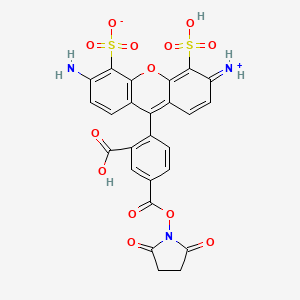
5,6-Dehydromethysticin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dehydromethysticin: is a kavalactone found in the kava plant (Piper methysticum). Kavalactones are a class of lactone compounds that are known for their psychoactive and medicinal properties. This compound is one of the six major kavalactones and has been studied for its various pharmacological effects, including its potential anxiolytic, analgesic, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dehydromethysticin involves several steps, starting from basic organic compounds. One common method involves the cyclization of appropriate precursors under controlled conditions to form the lactone ring characteristic of kavalactones. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of kavalactones from the kava plant. The roots of the kava plant are harvested, dried, and ground into a powder. The kavalactones are then extracted using solvents such as ethanol or acetone. The extract is further purified using techniques like chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dehydromethysticin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lactone ring or other functional groups.
Reduction: This reaction can reduce double bonds within the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated lactones .
Scientific Research Applications
Chemistry: 5,6-Dehydromethysticin is used as a model compound in the study of kavalactones and their chemical properties. It helps in understanding the reactivity and stability of lactone rings under various conditions .
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent. It has shown promise in modulating neurotransmitter systems and influencing cell signaling pathways .
Medicine: Medically, this compound is investigated for its potential use in treating anxiety, pain, and seizure disorders. Its anxiolytic and anticonvulsant properties make it a candidate for developing new medications .
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and herbal remedies. Its extraction and purification from kava are important for producing high-quality kava products .
Mechanism of Action
5,6-Dehydromethysticin exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) system. It acts as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA in the central nervous system. This modulation leads to its anxiolytic and anticonvulsant effects .
Additionally, this compound has been found to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. This inhibition can increase the levels of these neurotransmitters, contributing to its psychoactive effects .
Comparison with Similar Compounds
Methysticin: Another major kavalactone with similar anxiolytic and anticonvulsant properties.
Dihydromethysticin: A reduced form of methysticin with similar pharmacological effects.
Desmethoxyyangonin: A kavalactone known for its psychoactive properties.
Uniqueness: 5,6-Dehydromethysticin is unique due to its specific structural features, such as the presence of a double bond at positions 5 and 6 of the lactone ring. This structural difference can influence its reactivity and interaction with biological targets, distinguishing it from other kavalactones .
Properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxypyran-2-one |
InChI |
InChI=1S/C15H12O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-8H,9H2,1H3/b4-2+ |
InChI Key |
GLWFCJOUIQRVSV-DUXPYHPUSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12303965.png)

![3,4,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol](/img/structure/B12303971.png)
![10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12303975.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12303979.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride](/img/structure/B12303984.png)

![acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B12304003.png)

![8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-](/img/structure/B12304007.png)

![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)
